1,3-Diiodotetrafluorobenzene

概要

説明

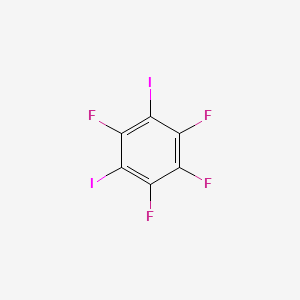

1,3-Diiodotetrafluorobenzene is an organoiodine compound with the molecular formula C6F4I2. It is a derivative of tetrafluorobenzene where two hydrogen atoms are replaced by iodine atoms at the 1 and 3 positions. This compound is known for its unique properties, particularly its ability to form halogen bonds, which makes it valuable in various fields of research and industry.

作用機序

Target of Action

The primary target of 1,3-Diiodotetrafluorobenzene is the formation of supramolecular assemblies . This compound acts as a halogen bond donor and interacts with various halogen-bonding acceptors .

Mode of Action

This compound interacts with its targets through halogen bonding . This interaction leads to the formation of a variety of supramolecular architectures . The compound has the ability to co-crystallize with diverse halogen-bonding acceptors, leading to the formation of discrete assemblies, 1D infinite chains, and 2D/3D networks .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of supramolecular structures . These structures are formed through the process of molecular recognition and supramolecular self-assembly between components, driven by non-covalent interactions .

Pharmacokinetics

Its ability to form co-crystals suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The action of this compound results in the formation of supramolecular assemblies . These assemblies can act as promising functional materials, such as fluorescence, phosphorescence, optical waveguide, laser, non-linear optics, dielectric, and magnetism . They can also form soft materials, such as liquid crystal and supramolecular gel .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the local molecular environment created by this compound in co-crystals can modulate phosphorescent behaviors

準備方法

Synthetic Routes and Reaction Conditions

1,3-Diiodotetrafluorobenzene can be synthesized through several methods. One common approach involves the iodination of tetrafluorobenzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve selective iodination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

1,3-Diiodotetrafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Halogen Bonding: The formation of halogen bonds usually occurs under mild conditions, often in the presence of suitable co-crystallizing agents and solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include various substituted tetrafluorobenzenes with functional groups such as amino, thiol, or other substituents.

Co-crystals: Halogen bonding can lead to the formation of co-crystals with unique structural and physicochemical properties.

科学的研究の応用

Chemical Properties and Structure

1,3-DITFB is characterized by a benzene ring with two iodine atoms at the 1 and 3 positions and fluorine atoms at the 2, 4, and 6 positions. This arrangement contributes to its unique electronic properties and makes it an excellent candidate for halogen bonding interactions. The polarizable iodine atoms create electrophilic regions that can interact with electron-rich species through non-covalent halogen bonds .

Chemistry

- Synthesis of Complex Organic Molecules : 1,3-DITFB serves as a versatile building block in organic synthesis. It can undergo various substitution reactions leading to the formation of diverse derivatives with functional groups such as amino or thiol.

- Supramolecular Chemistry : The compound is utilized in supramolecular chemistry for constructing complex architectures through halogen bonding. It can form stable assemblies with various acceptors, significantly altering the physical properties of the resultant materials .

Biology

- Drug Design : The ability of 1,3-DITFB to form stable halogen bonds makes it valuable in the design of biologically active molecules. Ongoing research explores its potential as a component in pharmaceuticals aimed at developing new therapeutic agents .

- Biochemical Pathways : Studies indicate that 1,3-DITFB can influence biochemical pathways by forming supramolecular structures that may interact with biological targets.

Medicine

- Pharmaceutical Applications : Research into its role in drug development focuses on its potential interactions with biological systems and how these can be harnessed to create effective therapeutic agents .

- Co-crystallization Studies : The compound has been investigated for its ability to co-crystallize with various drug candidates, enhancing their stability and bioavailability .

Materials Science

- Development of Advanced Materials : 1,3-DITFB is employed in producing advanced materials such as polymers and co-crystals with specific optical and electronic properties. Its unique electronic characteristics allow for tailored applications in electronics and photonics .

- Halogen Bonding in Material Design : The compound's halogen bonding capabilities facilitate the design of novel materials with enhanced structural integrity and functionality. For instance, it has been shown to form co-crystals that exhibit unexpected structural features beneficial for material applications .

Case Studies

Several studies have highlighted the practical applications of 1,3-DITFB:

- Co-crystallization with Hexamethylbenzene : A notable study demonstrated the formation of a unique sandwiched-layer structure when co-crystallizing hexamethylbenzene (HMB) with 1,3-DITFB. This interaction revealed significant insights into the energetics and structural dynamics involved in halogen-bonded complexes .

- Halogen Bonding Interactions : Research has shown that 1,3-DITFB forms remarkably strong halogen bonds with various nitrogen-containing molecules. These interactions have been quantitatively analyzed to understand their implications for supramolecular chemistry and material design .

類似化合物との比較

Similar Compounds

1,4-Diiodotetrafluorobenzene: Another isomer with iodine atoms at the 1 and 4 positions.

1,2-Diiodotetrafluorobenzene: An isomer with iodine atoms at the 1 and 2 positions.

Uniqueness

1,3-Diiodotetrafluorobenzene is unique due to its specific halogen bonding capabilities and the resulting supramolecular structures it can form. Its ability to selectively interact with various nucleophiles and co-crystallizing agents makes it a versatile compound in both research and industrial applications .

生物活性

1,3-Diiodotetrafluorobenzene (1,3-DITFB) is a halogenated aromatic compound with the molecular formula C₆F₄I₂. Its unique structure, characterized by iodine atoms at the 1 and 3 positions and fluorine atoms at the 2, 4, and 6 positions, imparts distinct electronic properties that make it a subject of interest in materials science and organic chemistry. This article reviews the biological activity of 1,3-DITFB based on existing research findings, including its interactions with other molecules and potential applications.

- Molecular Weight : 401.87 g/mol

- Boiling Point : 140 °C

- Density : Approximately 2.671 g/cm³

Biological Activity Overview

Research on the biological activity of 1,3-DITFB is limited. However, some studies have explored its interactions through halogen bonding, which could imply potential biological implications.

Halogen Bonding

1,3-DITFB has been noted for its ability to engage in halogen bonding interactions. These interactions can significantly alter the physical properties of co-crystals formed with various acceptors. The strength and nature of these interactions depend on the specific acceptors used and their electronic characteristics .

Interaction Studies

- Co-crystallization : Studies demonstrate that 1,3-DITFB can form co-crystals with compounds like bipyridine, driven by halogen bonding. This self-assembly suggests that 1,3-DITFB may play a role in supramolecular chemistry .

- Physical Properties Alteration : The formation of co-crystals alters the electronic and physical properties of the resultant materials, indicating potential applications in drug delivery systems or as molecular sensors .

Case Study 1: Co-crystallization with Bipyridine

In one study, the self-assembly of 1,3-DITFB with bipyridine resulted in a stable co-crystal structure characterized by significant halogen bonding interactions. This interaction leads to a unique three-dimensional supramolecular network that could be explored for applications in material science .

Case Study 2: Interaction with Hexamethylbenzene

Another study highlighted the unexpected sandwiched-layer structure formed between hexamethylbenzene and 1,3-DITFB. The interaction energies were calculated to understand the stability and arrangement of this complex, further emphasizing the compound's utility in supramolecular chemistry .

Comparative Analysis

To illustrate the uniqueness of 1,3-DITFB compared to other similar compounds, a comparative table is provided below:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₆F₄I₂ | Unique halogen bonding capabilities |

| 1,4-Diiodotetrafluorobenzene | C₆F₄I₂ | Different substitution pattern affecting reactivity |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | Contains bromine; different reactivity profile |

| 1-Chloro-2-fluorobenzene | C₆H₄ClF | Chlorine substituent alters electronic properties |

Safety and Handling

Due to limited research on its specific biological effects and safety profile, handling 1,3-DITFB should be approached with caution. Aromatic fluorides can be irritating and potentially corrosive; thus, proper laboratory safety protocols must be followed when working with this compound.

特性

IUPAC Name |

1,2,3,5-tetrafluoro-4,6-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)5(11)4(10)6(12)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJBAXUUZIEJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)F)I)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67815-57-0 | |

| Record name | 1,3-Diiodotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Diiodotetrafluorobenzene a good candidate for halogen bonding?

A: 1,3-DITFB possesses two iodine atoms, which are highly polarizable halogens. These iodine atoms act as electrophilic regions, termed sigma-holes, and can interact attractively with electron-rich species, such as nitrogen-containing molecules, through a non-covalent interaction known as a halogen bond [, ].

Q2: How does the structure of 1,3-DITFB influence its crystal packing compared to its isomer, 1,4-diiodotetrafluorobenzene?

A: While both 1,3-DITFB and its isomer, 1,4-diiodotetrafluorobenzene, can act as halogen bond donors, their differing molecular geometries lead to distinct crystal packing arrangements. 1,3-DITFB, with its bent structure, exhibits different abilities to form close-packed structures compared to the linear 1,4-diiodotetrafluorobenzene []. These differences can influence the stoichiometric compositions and supramolecular architectures of the resulting cocrystals.

Q3: Are there examples of 1,3-DITFB forming halogen bonds with various acceptors?

A: Yes, studies have shown 1,3-DITFB forming halogen bonds with a range of acceptors. These include nitrogen-containing molecules like 4,4′,6,6′-tetramethyl-2,2′-bipyrimidine, 1,2,4,5-tetra(3-pyridyl)benzene, and 1,2,4,5-tetra(4-pyridyl)benzene []. Additionally, 1,3-DITFB can engage in halogen bonding with chloride ligands in metal complexes, forming metal-organic cocrystals [].

Q4: Have any particularly strong halogen bonds been observed with 1,3-DITFB?

A: Research indicates that 1,3-DITFB can form remarkably short halogen bonds. For instance, in a complex with 4-(N,N-dimethylamino)pyridine (DMAP), 1,3-DITFB exhibits one of the shortest halogen bonds recorded for fluorinated iodoarenes [].

Q5: Can computational chemistry methods be applied to understand halogen bonding in 1,3-DITFB systems?

A: Absolutely. Density functional theory (DFT) calculations have been employed to study the non-covalent interactions involving 1,3-DITFB, including halogen bonding and π···π stacking interactions [, ]. These calculations provide valuable insights into the nature and strength of these interactions and aid in predicting the formation and stability of cocrystals.

Q6: Has 1,3-DITFB been used to investigate the halogen bonding ability of less conventional acceptors?

A: Yes, 1,3-DITFB has been employed to study the halogen bonding proclivity of the sp3 hybridized sulfur atom. While cocrystal formation was not observed in all combinations with tetrahydro-4H-thiopyran-4-one and its derivatives, the targeted I···S halogen bonding motif was frequently present in the resulting structures []. This research highlights the potential of 1,3-DITFB in expanding our understanding of halogen bonding with diverse acceptor atoms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。